molecular formula C15H22N2O3S B6794954 N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide

N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide

Cat. No.: B6794954
M. Wt: 310.4 g/mol
InChI Key: KFCNEXPMMYMXQN-UHFFFAOYSA-N
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Description

N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclopentyloxy group attached to a pyridine ring, a methyl group attached to a cyclopropane ring, and a sulfonamide group

Properties

IUPAC Name

N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-15(8-9-15)21(18,19)17-11-12-6-7-14(16-10-12)20-13-4-2-3-5-13/h6-7,10,13,17H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCNEXPMMYMXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NCC2=CN=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopentyloxy-pyridine intermediate. This intermediate is then subjected to a series of reactions to introduce the methylcyclopropane and sulfonamide groups. Common synthetic routes include:

    Cyclopentyloxy-pyridine Synthesis: This step involves the reaction of pyridine with cyclopentanol under acidic conditions to form the cyclopentyloxy-pyridine intermediate.

    Methylcyclopropane Introduction: The intermediate is then reacted with a methylcyclopropane derivative in the presence of a suitable catalyst, such as palladium, to form the desired product.

    Sulfonamide Formation: Finally, the compound is treated with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide
  • N-[(6-methoxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide

Uniqueness

N-[(6-cyclopentyloxypyridin-3-yl)methyl]-1-methylcyclopropane-1-sulfonamide is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

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